2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
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Overview
Description
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactionsSpecific reagents and catalysts, such as dimethylformamide (DMF) and palladium catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of sustainable solvents and catalysts is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include DMF, dimethyl carbonate, and various organometallic reagents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole, pyrrolidine, or thiazole rings .
Scientific Research Applications
2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, antibacterial, and anticancer properties
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like celecoxib and deracoxib, which are known for their anti-inflammatory properties
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and various thiazole-based drugs
Uniqueness
What sets 2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole apart is its unique combination of three different heterocyclic rings, which can confer a wide range of chemical and biological properties. This structural diversity allows for versatile applications in various fields .
Properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-7-11(16(2)15-9)12(18)17-5-3-10(8-17)19-13-14-4-6-20-13/h4,6-7,10H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBBCAIFWBLFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)OC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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